Cas no 1804627-16-4 (4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)

4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile
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- インチ: 1S/C9H5BrF3IN2O/c10-3-6-5(1-2-15)8(14)16-4-7(6)17-9(11,12)13/h4H,1,3H2
- InChIKey: SZSPQJSKYFXIPD-UHFFFAOYSA-N
- ほほえんだ: IC1C(CC#N)=C(CBr)C(=CN=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.9
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029091762-1g |
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile |
1804627-16-4 | 97% | 1g |
$1,490.00 | 2022-04-02 |
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
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4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報
Comprehensive Overview of 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804627-16-4)
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804627-16-4) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique pyridine core substituted with bromomethyl, iodo, and trifluoromethoxy functional groups, along with an acetonitrile moiety. Its structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and antiviral agents.
The compound's CAS No. 1804627-16-4 is frequently searched in academic and industrial databases, reflecting its relevance in modern drug discovery. Researchers are particularly interested in its potential applications in targeted therapy and precision medicine, as the trifluoromethoxy group enhances metabolic stability and bioavailability. Additionally, the presence of both bromomethyl and iodo substituents offers versatile reactivity for further derivatization, making it a key building block in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
In the context of current trends, 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile aligns with the growing demand for fluorinated compounds in medicinal chemistry. Fluorine-containing molecules are known for their ability to improve drug potency and selectivity, a topic widely discussed in recent ACS publications and PubMed articles. The compound's acetonitrile group further contributes to its utility in high-throughput screening and fragment-based drug design, addressing the need for efficient lead optimization strategies.
From a synthetic perspective, this compound exemplifies the convergence of halogenated pyridines and nitrile chemistry, two areas of significant interest in organic synthesis. Its iodo substituent, for instance, is pivotal for palladium-catalyzed reactions, while the bromomethyl group facilitates nucleophilic substitutions. Such versatility has led to its inclusion in proprietary libraries for drug discovery platforms, as highlighted in recent patent filings and SciFinder entries.
Environmental and regulatory considerations also play a role in the compound's appeal. Unlike some traditional intermediates, 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile is designed with green chemistry principles in mind, minimizing waste and hazardous byproducts. This aligns with the sustainable synthesis movement, a hot topic in ACS Green Chemistry forums and industry webinars.
In summary, CAS No. 1804627-16-4 represents a cutting-edge example of how multifunctional heterocycles can address contemporary challenges in life sciences and material innovation. Its combination of halogenated and fluorinated motifs, coupled with its nitrile functionality, positions it as a critical tool for researchers exploring next-generation therapeutics and advanced materials.
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